
Telmisartan glucuronide
概要
説明
テルミサルタングルクロン酸は、主に高血圧の治療に使用されるアンジオテンシンII受容体拮抗薬であるテルミサルタンの薬理学的に不活性な代謝物です。 テルミサルタンは肝臓で最小限に代謝され、その主要な代謝物であるテルミサルタングルクロン酸は、グルクロン酸との抱合によって形成されます .
2. 製法
合成経路と反応条件: テルミサルタングルクロン酸は、テルミサルタンのグルクロン酸抱合によって合成されます。 このプロセスには、ウリジン二リン酸グルクロン酸転移酵素(UGT)と呼ばれる酵素が関与し、ウリジン二リン酸グルクロン酸からテルミサルタンへのグルクロン酸の転移を触媒します .
工業生産方法: テルミサルタングルクロン酸の工業生産には、通常、制御されたバイオリアクター環境で組換えUGT酵素が使用されます。 pH、温度、基質濃度などの反応条件は、収量と純度を最大化するために最適化されます .
準備方法
Synthetic Routes and Reaction Conditions: Telmisartan glucuronide is synthesized through the glucuronidation of telmisartan. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to telmisartan .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGT enzymes in a controlled bioreactor environment. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize yield and purity .
化学反応の分析
反応の種類: テルミサルタングルクロン酸は、主に加水分解反応と抱合反応を起こします。 生理的条件下では比較的安定しており、有意な酸化、還元、または置換反応は起こりません .
一般的な試薬と条件:
加水分解: 酸性または酵素による加水分解により、テルミサルタングルクロン酸はテルミサルタンとグルクロン酸に分解されます。
抱合: テルミサルタングルクロン酸の形成には、ウリジン二リン酸グルクロン酸が共基質として、UGT酵素が触媒として使用されます.
主要な生成物: グルクロン酸抱合反応の主要な生成物は、テルミサルタングルクロン酸自体です。 テルミサルタングルクロン酸の加水分解により、テルミサルタンとグルクロン酸が生成されます .
4. 科学研究への応用
テルミサルタングルクロン酸は、科学研究でいくつかの用途があります。
科学的研究の応用
Scientific Research Applications
-
Pharmacokinetic Studies
- Telmisartan glucuronide is crucial in understanding the metabolism and excretion pathways of telmisartan. It helps elucidate how telmisartan is processed in the body, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research indicates that telmisartan exhibits nonlinear pharmacokinetics, which can be affected by factors such as dose and patient variability .
-
Drug Interaction Studies
- This compound is utilized to investigate potential interactions between telmisartan and other drugs metabolized by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects in patients receiving multiple medications .
- Toxicology Assessments
-
Physiologically Based Pharmacokinetic Modeling
- Advanced modeling techniques, such as the target-mediated drug disposition (TMDD)-physiologically based pharmacokinetic (PBPK) model, incorporate this compound to simulate its pharmacokinetic behavior alongside its parent compound. This approach allows researchers to predict how changes in dosing or patient characteristics might affect drug behavior in vivo .
Case Studies and Research Findings
- A study using a TMDD-PBPK model demonstrated that telmisartan's nonlinear pharmacokinetics could be attributed to receptor saturation at therapeutic doses. The model incorporated both telmisartan and its glucuronide metabolite to provide a comprehensive understanding of their pharmacokinetic profiles .
- In vivo studies indicated that after oral administration of radio-labeled telmisartan, approximately 11% of plasma radioactivity was attributed to its glucuronide metabolite within an hour post-administration, highlighting the importance of this metabolite in evaluating drug efficacy and safety .
作用機序
テルミサルタングルクロン酸自体は薬理学的に不活性です。その形成と排泄は、テルミサルタンの全体的な薬物動態に重要です。 親化合物であるテルミサルタンは、アンジオテンシンIIタイプ1受容体を選択的に阻害することで作用し、血管拡張と血圧低下をもたらします .
類似の化合物:
ロサルタングルクロン酸: アンジオテンシンII受容体拮抗薬であるロサルタンの別のグルクロン酸代謝物。
バルサルタングルクロン酸: バルサルタンのグルクロン酸代謝物、別のアンジオテンシンII受容体遮断薬.
独自性: テルミサルタングルクロン酸は、血漿タンパク質への高い結合親和性と、テルミサルタンの長半減期に寄与する最小限の代謝によって独特です . 他のアンジオテンシンII受容体遮断薬とは異なり、テルミサルタンはペルオキシソーム増殖剤活性化受容体ガンマに対する部分アゴニスト活性も示し、追加的な代謝上の利点を提供します .
類似化合物との比較
Losartan Glucuronide: Another glucuronide metabolite of an angiotensin II receptor antagonist, losartan.
Valsartan Glucuronide: A glucuronide metabolite of valsartan, another angiotensin II receptor blocker.
Uniqueness: Telmisartan glucuronide is unique due to its high binding affinity for plasma proteins and its minimal metabolism, which contributes to the long half-life of telmisartan . Unlike some other angiotensin II receptor blockers, telmisartan also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, providing additional metabolic benefits .
生物活性
Telmisartan, an angiotensin II receptor antagonist, is extensively used in the management of hypertension. Its metabolic pathway primarily involves glucuronidation, leading to the formation of telmisartan glucuronide, which plays a significant role in its pharmacokinetics and biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Metabolism and Pharmacokinetics
Telmisartan undergoes extensive metabolism, with glucuronidation being the principal pathway. The major metabolite identified is telmisartan 1-O-acylglucuronide , which accounts for a significant portion of telmisartan's metabolic clearance in humans and other mammals. The glucuronidation process is primarily facilitated by UDP-glucuronosyltransferases (UGTs) .
Key Findings on Metabolism
- Species Comparison : A study comparing liver microsomes from various species (cats, dogs, humans, and rats) revealed that cats exhibited the highest glucuronidation rates for telmisartan. The Michaelis-Menten kinetics for male and female cats showed values of 7.5 μM and 10 μM respectively, with values of 3.9 nmol/min/mg and 3.3 nmol/min/mg .
- UGT Enzyme Involvement : Human UGTs involved in telmisartan glucuronidation include UGT1A8, UGT1A7, and UGT1A9 . Notably, telmisartan does not appear to be a substrate for UGT1A6, indicating a unique metabolic profile in different species .
Biological Activity and Pharmacodynamics
The biological activity of this compound is crucial for its therapeutic effects. While telmisartan itself exhibits significant angiotensin II receptor antagonism, its glucuronide metabolite also contributes to its pharmacological profile.
Effects on Blood Pressure
Telmisartan effectively lowers blood pressure through its action on AT1 receptors. Studies have demonstrated that both telmisartan and its glucuronide metabolite can influence blood pressure regulation:
- Long-term Efficacy : In various animal models, telmisartan has shown sustained antihypertensive effects without rebound hypertension upon discontinuation .
- Kidney Protection : In patients with type 2 diabetes (T2D), telmisartan has been associated with reduced urinary albumin excretion, indicating renal protective effects. A correlation was noted between plasma exposure to telmisartan and reductions in urinary albumin-to-creatinine ratio (UACR) .
Case Studies
Two notable case studies highlight the adverse effects associated with telmisartan usage:
- Case Study 1 : A 69-year-old female patient developed myotoxicity after two weeks on telmisartan 80 mg daily. Elevated creatine kinase (CK) levels were observed (1228 IU/L), which normalized after switching to olmesartan .
- Case Study 2 : Another patient experienced generalized myalgia after ten days on the same dosage of telmisartan. CK levels were significantly high (975 IU/L) but returned to normal following a switch to candesartan . These cases suggest that while telmisartan is effective for hypertension, it may lead to significant muscle-related side effects in some patients.
Stability and Clearance of this compound
Telmisartan 1-O-acylglucuronide exhibits high chemical stability compared to other acylglucuronides. Studies indicate:
- Clearance Rates : Following intravenous administration in rats, the clearance rate for telmisartan 1-O-acylglucuronide was markedly higher than that of the parent compound .
- Protein Binding : The metabolite shows minimal covalent binding to human serum albumin, suggesting a lower risk of toxicity compared to other drugs .
Summary Table of Key Findings
Aspect | Telmisartan | This compound |
---|---|---|
Major Metabolic Pathway | Glucuronidation | Active Metabolite |
Key UGT Enzymes | UGT1A8, UGT1A7, UGT1A9 | N/A |
Blood Pressure Effect | Significant | Contributes |
Stability | Moderate | High |
Clearance Rate | Lower | Higher |
Adverse Effects | Myotoxicity reported | N/A |
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBUBSULFIXAR-QQPFWGBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043598 | |
Record name | Telmisartan glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250780-40-6 | |
Record name | Telmisartan glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telmisartan glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELMISARTAN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。